Complete Loss of Myosin II ATPase Inhibition: Negative Control Validation
Deoxy Blebbistatin exhibits no measurable inhibition of myosin II ATPase activity at concentrations up to 100 µM, in contrast to the parent compound blebbistatin, which potently inhibits striated muscle myosin II and nonmuscle myosin IIA/IIB with IC₅₀ values between 0.5 and 5 µM [1]. This represents a >20- to >200-fold difference in inhibitory potency, directly attributable to the missing C15 hydroxyl group that forms a critical hydrogen bond with the myosin II motor domain [2]. The complete loss of function is reproducible across rabbit skeletal muscle myosin S1 and vertebrate nonmuscle myosin II isoforms.
| Evidence Dimension | Myosin II ATPase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (no detectable inhibition) |
| Comparator Or Baseline | Blebbistatin IC₅₀ = 0.5–5 µM (striated muscle and nonmuscle myosin IIA/IIB) |
| Quantified Difference | >20-fold to >200-fold less potent |
| Conditions | In vitro ATPase assay; rabbit skeletal muscle myosin subfragment-1 (S1) and vertebrate nonmuscle myosin II |
Why This Matters
This quantitative inactivity demonstrates that any biological effect observed in the presence of Deoxy Blebbistatin is not due to myosin II inhibition, validating its role as a specificity control that cannot be replaced by any active blebbistatin analog.
- [1] Limouze J, Straight AF, Mitchison TJ, Sellers JR. Specificity of blebbistatin, an inhibitor of myosin II. J Muscle Res Cell Motil. 2004;25(4-5):337-341. View Source
- [2] Straight AF, Cheung A, Limouze J, Chen I, Westwood NJ, Sellers JR, Mitchison TJ. Dissecting Temporal and Spatial Control of Cytokinesis with a Myosin II Inhibitor. Science. 2003;299(5613):1743-1747. View Source
